molecular formula C19H11BrF3NO3 B2381951 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926199-81-7

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid

Cat. No.: B2381951
CAS No.: 926199-81-7
M. Wt: 438.2 g/mol
InChI Key: FGVBJYYHLUKJOO-UHFFFAOYSA-N
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Description

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine atom at position 6, a trans-β-ethenyl group linking position 2 to a 4-(trifluoromethoxy)phenyl substituent, and a carboxylic acid group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions. The compound’s synthesis typically involves palladium-catalyzed coupling reactions or Pfitzinger condensation, as seen in related quinoline derivatives .

Properties

CAS No.

926199-81-7

Molecular Formula

C19H11BrF3NO3

Molecular Weight

438.2 g/mol

IUPAC Name

6-bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H11BrF3NO3/c20-12-4-8-17-15(9-12)16(18(25)26)10-13(24-17)5-1-11-2-6-14(7-3-11)27-19(21,22)23/h1-10H,(H,25,26)

InChI Key

FGVBJYYHLUKJOO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the quinoline ring.

    Coupling Reactions: The ethenyl group can engage in coupling reactions such as Heck or Sonogashira couplings.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, toluene, and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can extend the conjugated system of the compound.

Scientific Research Applications

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6 of the quinoline core. Key comparisons include:

Compound Name Substituents (Position) Key Features Reference
Target Compound 6-Br, 2-{2-[4-(OCF₃)Ph]ethenyl}, 4-COOH Strong EWG (-OCF₃), conjugated ethenyl bridge, high lipophilicity (LogP ~4.5)
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 6-Br, 2-(4-BrPh), 4-COOH Bromine at Ph enhances molecular weight (MW 401.1); lower solubility
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6-Br, 2-(thiophenyl), 4-COOH Thiophene improves π-stacking; sulfur enhances metabolic stability
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-F, 2-(furyl), 4-COOH Fluorine reduces steric bulk; furan increases polarity (LogP ~3.2)
2-(4-Trifluoromethylphenyl)quinoline-4-carboxylic acid 2-(4-CF₃Ph), 4-COOH CF₃ is more electron-withdrawing than OCF₃; higher LogP (~5.0)

Abbreviations : EWG = Electron-withdrawing group; Ph = Phenyl.

Biological Activity

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS No. 926199-81-7) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a quinoline core, which is often associated with various biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H11BrF3NO3
  • Molecular Weight : 438.2 g/mol
  • IUPAC Name : 6-bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a topoisomerase II inhibitor , which is crucial for DNA replication and repair processes. Inhibition of topoisomerase II can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapies .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. In one study, it was shown to induce cell cycle arrest and apoptosis at concentrations as low as 10 µM .
  • Mechanism : The anticancer effects are believed to be mediated through the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death.

Anti-inflammatory Properties

Research has also indicated that this compound may exhibit anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, suggesting a potential role in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeModel/Cell LineConcentration (µM)EffectReference
AnticancerMCF-710Induces apoptosis
AnticancerProstate Cancer10Cell cycle arrest
Anti-inflammatoryMacrophage Cells5Decreases TNF-alpha production

Case Studies

  • Study on Topoisomerase Inhibition : A study highlighted the compound's ability to inhibit both TopoIIα and TopoIIβ enzymatic activities, which are critical in cancer progression. The results indicated that it could effectively suppress tumor growth in vivo models .
  • Fluorescent Probe Development : Due to its unique structure, the compound is being investigated as a fluorescent probe for biological imaging applications. Its quinoline core allows for efficient light absorption and emission, making it suitable for tracking cellular processes.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid?

A common approach involves esterification of the quinoline-4-carboxylic acid precursor. For example, refluxing the acid with absolute ethanol and concentrated sulfuric acid, followed by purification via column chromatography (silica gel, petroleum ether:ethyl acetate) yields the ester intermediate. Hydrolysis under basic conditions can regenerate the carboxylic acid moiety . Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1 v/v) .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch). Single-crystal X-ray diffraction is ideal for unambiguous structural confirmation .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is effective. Validate the method for specificity, linearity (R² > 0.99), accuracy (recovery 95–105%), and precision (%RSD < 2%). Use a C18 column and acetonitrile-water (acidified with 0.1% TFA) as the mobile phase .

Q. How should this compound be stored to ensure stability?

Store in a tightly sealed container under inert gas (N₂/Ar) at –20°C. Protect from light and moisture to prevent degradation of the trifluoromethoxy and ethenyl groups .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

Perform in vitro assays targeting quinoline-related pathways:

  • Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
  • Cytotoxicity screening (MTT/XTT assays) against cancer cell lines.
  • Molecular docking to predict binding affinity with target proteins (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in reported synthetic yields for similar quinoline derivatives?

Cross-validate results using orthogonal techniques:

  • LC-MS to detect side products.
  • Kinetic studies to optimize reaction time/temperature.
  • Explore alternative catalysts (e.g., HBTU for amidation) .

Q. How do the bromine and trifluoromethoxy substituents influence electrophilic substitution reactions?

The electron-withdrawing trifluoromethoxy group directs electrophiles to the meta position of the phenyl ring, while the bromine at C6 deactivates the quinoline core. Confirm regioselectivity via nitration (HNO₃/H₂SO₄) followed by NMR analysis .

Q. What computational tools can predict the compound’s photophysical properties?

Time-dependent DFT (TD-DFT) calculates electronic transitions (UV-Vis spectra). Compare computed λmax with experimental data from UV-Vis spectroscopy. Solvent effects can be modeled using the COSMO-RS approach .

Q. How can researchers optimize solubility for in vivo studies?

  • Synthesize water-soluble salts (e.g., sodium or ammonium carboxylate).
  • Prepare PEGylated derivatives via esterification.
  • Assess solubility in DMSO/PBS mixtures using nephelometry .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for SAR studies?

Use multivariate regression (e.g., PLS or MLR) to correlate substituent properties (Hammett σ, logP) with bioactivity. Validate models using leave-one-out cross-validation (Q² > 0.5) .

Q. How to characterize polymorphic forms of this compound?

Screen for polymorphism via:

  • XRPD to identify crystalline phases.
  • DSC/TGA to study thermal stability.
  • Dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. What techniques elucidate degradation pathways under accelerated conditions?

Perform forced degradation studies :

  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C).
  • Oxidative stress (3% H₂O₂).
  • Photolysis (ICH Q1B guidelines).
    Analyze degradants via LC-HRMS and propose fragmentation pathways .

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